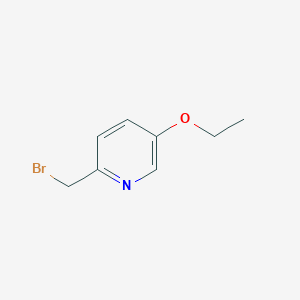
2-(Bromomethyl)-5-ethoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bromomethyl)-5-ethoxypyridine is an organic compound that belongs to the class of pyridines It is characterized by a bromomethyl group attached to the second position and an ethoxy group attached to the fifth position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-5-ethoxypyridine typically involves the bromination of 5-ethoxypyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane under reflux conditions . The reaction proceeds as follows:
[ \text{5-Ethoxypyridine} + \text{NBS} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved safety. The reactants are mixed and passed through a reactor where the bromination occurs under controlled temperature and pressure .
Análisis De Reacciones Químicas
Types of Reactions
2-(Bromomethyl)-5-ethoxypyridine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) and potassium thiocyanate (KSCN). The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether solvents under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyano, and alkoxy derivatives of 5-ethoxypyridine.
Oxidation: Pyridine N-oxides.
Reduction: 5-ethoxypyridine.
Aplicaciones Científicas De Investigación
2-(Bromomethyl)-5-ethoxypyridine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Material Science: It is used in the synthesis of functional materials, including polymers and ligands for catalysis.
Mecanismo De Acción
The mechanism of action of 2-(Bromomethyl)-5-ethoxypyridine primarily involves its reactivity as an electrophile due to the presence of the bromomethyl group. This allows it to participate in various nucleophilic substitution reactions. The ethoxy group on the pyridine ring can also influence the electronic properties of the compound, making it a versatile intermediate in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Bromomethyl)pyridine
- 2-(Chloromethyl)-5-ethoxypyridine
- 2-(Bromomethyl)-3-ethoxypyridine
Uniqueness
2-(Bromomethyl)-5-ethoxypyridine is unique due to the specific positioning of the bromomethyl and ethoxy groups on the pyridine ring. This unique structure imparts distinct reactivity and properties compared to other similar compounds. For example, the presence of the ethoxy group at the fifth position can influence the compound’s solubility and electronic properties, making it more suitable for certain applications in organic synthesis and medicinal chemistry .
Propiedades
Fórmula molecular |
C8H10BrNO |
|---|---|
Peso molecular |
216.07 g/mol |
Nombre IUPAC |
2-(bromomethyl)-5-ethoxypyridine |
InChI |
InChI=1S/C8H10BrNO/c1-2-11-8-4-3-7(5-9)10-6-8/h3-4,6H,2,5H2,1H3 |
Clave InChI |
OYAFKQZGMHEHEF-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CN=C(C=C1)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


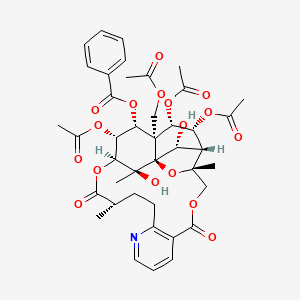



![2-(2-Methylpropyl)-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one](/img/structure/B13072536.png)

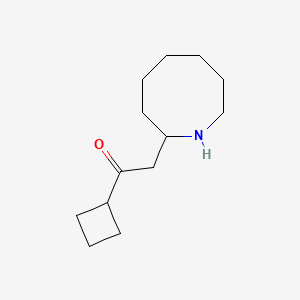
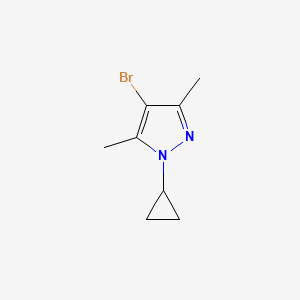
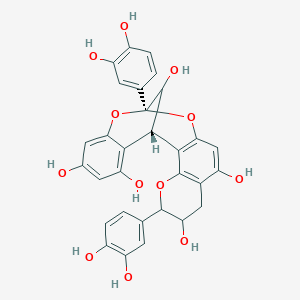
![14-Iodo-1,10-diazatricyclo[9.4.0.0,3,8]pentadeca-3,5,7,10,12,14-hexaen-9-imine](/img/structure/B13072569.png)

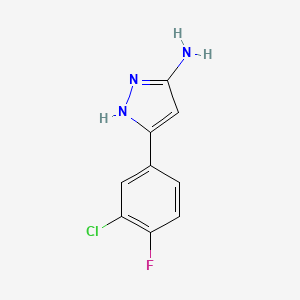
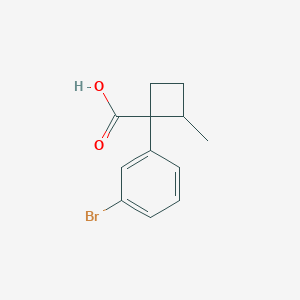
![Methyl 2-{[4-(aminomethyl)phenyl]methanesulfonyl}acetate](/img/structure/B13072587.png)
